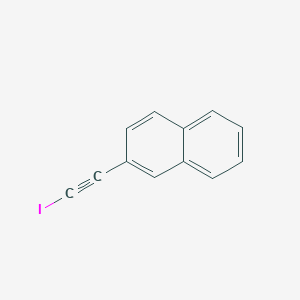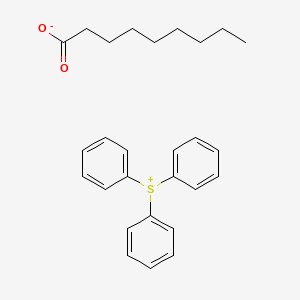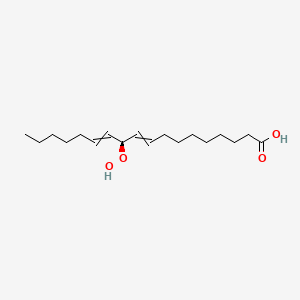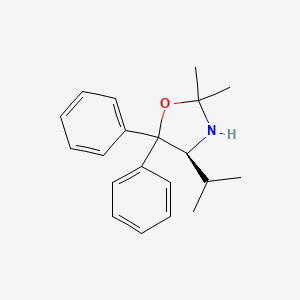
Oxazolidine, 2,2-dimethyl-4-(1-methylethyl)-5,5-diphenyl-, (4S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxazolidine, 2,2-dimethyl-4-(1-methylethyl)-5,5-diphenyl-, (4S)- is a chiral oxazolidine derivative. Oxazolidines are a class of heterocyclic compounds containing a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom. This specific compound is characterized by its two methyl groups, one isopropyl group, and two phenyl groups attached to the oxazolidine ring. The (4S) designation indicates the stereochemistry of the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of oxazolidines typically involves the reaction of amino alcohols with aldehydes or ketones. For this specific compound, the synthesis might involve the following steps:
Formation of the oxazolidine ring: This can be achieved by reacting an amino alcohol with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of substituents: The methyl, isopropyl, and phenyl groups can be introduced through various organic reactions such as alkylation or Friedel-Crafts acylation.
Industrial Production Methods
Industrial production of oxazolidines often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Catalysts and solvents are chosen to facilitate the reaction and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Oxazolidines can undergo various chemical reactions, including:
Oxidation: Oxazolidines can be oxidized to form oxazolidinones.
Reduction: Reduction of oxazolidines can lead to the formation of amino alcohols.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or carbon atoms of the oxazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides, amines, or alcohols can be used under appropriate conditions.
Major Products
Oxidation: Oxazolidinones
Reduction: Amino alcohols
Substitution: Various substituted oxazolidines depending on the nucleophile used.
Applications De Recherche Scientifique
Oxazolidine, 2,2-dimethyl-4-(1-methylethyl)-5,5-diphenyl-, (4S)- has several applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the synthesis of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of oxazolidines involves their ability to form stable complexes with various substrates. The nitrogen and oxygen atoms in the oxazolidine ring can coordinate with metal ions or form hydrogen bonds with other molecules. This property makes them useful as chiral auxiliaries in asymmetric synthesis, where they can influence the stereochemistry of the reaction products.
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxazolidinones: These are oxidized derivatives of oxazolidines and have similar structural features.
Amino alcohols: These are reduction products of oxazolidines and share some functional groups.
Other oxazolidines: Various oxazolidine derivatives with different substituents.
Uniqueness
Oxazolidine, 2,2-dimethyl-4-(1-methylethyl)-5,5-diphenyl-, (4S)- is unique due to its specific stereochemistry and the presence of bulky substituents. These features can influence its reactivity and interactions with other molecules, making it valuable in specific applications such as chiral synthesis and pharmaceutical research.
Propriétés
Numéro CAS |
189455-43-4 |
|---|---|
Formule moléculaire |
C20H25NO |
Poids moléculaire |
295.4 g/mol |
Nom IUPAC |
(4S)-2,2-dimethyl-5,5-diphenyl-4-propan-2-yl-1,3-oxazolidine |
InChI |
InChI=1S/C20H25NO/c1-15(2)18-20(22-19(3,4)21-18,16-11-7-5-8-12-16)17-13-9-6-10-14-17/h5-15,18,21H,1-4H3/t18-/m0/s1 |
Clé InChI |
MTLQXPRSRUVVNB-SFHVURJKSA-N |
SMILES isomérique |
CC(C)[C@H]1C(OC(N1)(C)C)(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
CC(C)C1C(OC(N1)(C)C)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



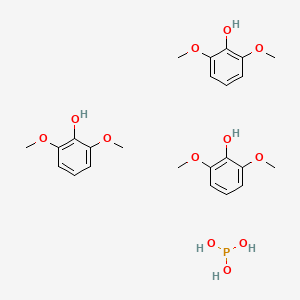
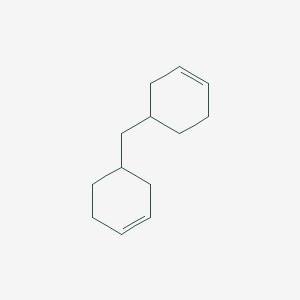
![(2S)-3-[(12-Bromododecyl)oxy]propane-1,2-diol](/img/structure/B14253215.png)
![N-[5-(2-Cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-N'-phenylurea](/img/structure/B14253219.png)
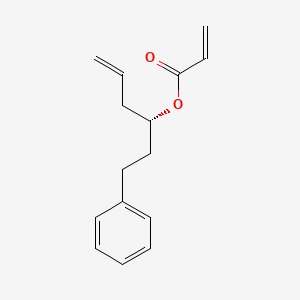



![3-methoxy-N-[2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]benzamide](/img/structure/B14253234.png)
![(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-trityloxypentanoic acid](/img/structure/B14253236.png)
